molecular formula C15H11BrClNO2 B021946 N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide CAS No. 32580-26-0

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

Cat. No. B021946
CAS RN: 32580-26-0
M. Wt: 352.61 g/mol
InChI Key: VYYHFSBVBDFTML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide involves chloroacetylation of 2-amino-5-chlorbenzophenone, further reacted with substituted phenylpiperazine, showcasing a method to produce various derivatives for pharmacological studies (Verma, Kumar, & Kumar, 2017). Another method includes the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives via a three-component reaction, indicating a versatile approach to accessing a wide range of analogues (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure has been elucidated through crystal structure analysis, revealing that the compound crystallizes in specific space groups with detailed intermolecular interactions. For example, N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, while not the exact compound , provides insight into the types of intermolecular interactions, such as N-H···O hydrogen bonds, that might be expected (Marinova et al., 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide derivatives have been explored through various studies. The compound's ability to participate in different chemical reactions, including its use as a precursor in the synthesis of CNS agents, highlights its versatility and potential as a building block for medicinal chemistry applications (Verma, Kumar, & Kumar, 2017).

Scientific Research Applications

  • Inhibitor of CCR2 and CCR9 receptor functions : A study by Valkonen et al. (2008) revealed that a compound structurally related to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide shows potential as an inhibitor of CCR2 and CCR9 receptors. The crystal structure of this compound displays intramolecular hydrogen bonding and face-to-face contacts (Valkonen et al., 2008).

  • Selective inhibitor of acetylcholinesterase : A variant of the compound, with specific substitutions, demonstrated potential as a selective inhibitor of acetylcholinesterase in vivo, as reported by Rehman et al. (2013) (Rehman et al., 2013).

  • Supramolecular assembly formation : Hazra et al. (2014) studied compounds similar to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide and found that their crystal structures facilitate the formation of three-dimensional architectures through hydrogen bond tuning (Hazra et al., 2014).

  • Radioisotope labeling for imaging studies : Li et al. (2003) developed a new compound that can be labeled with either fluorine-18 or iodine radioisotopes, allowing for comparative in vivo PET and SPECT studies and ex vivo autoradiography (Li et al., 2003).

  • Potential as an anticancer drug : A study by Zabiulla et al. (2016) identified a diamide-coupled benzophenone derivative, showing potential as a potent anticancer drug due to its cytotoxic nature and in-vivo tumor regression in mice (Zabiulla et al., 2016).

  • Photovoltaic efficiency and light harvesting : A 2020 study by Mary et al. showed that certain synthesized compounds, including derivatives of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, exhibit good light harvesting efficiency, indicating potential use in dye-sensitized solar cells (Mary et al., 2020).

  • Central nervous system activity : Fryer et al. (1982) discovered that the central nervous system activity of 1,4-benzodiazepines is inherent only in the closed seven-membered ring form, not the ring-opened form, of compounds structurally similar to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (Fryer et al., 1982).

Safety And Hazards


  • Toxicity : Investigate its toxicity profile, especially if intended for pharmaceutical use.

  • Handling Precautions : Proper handling, storage, and disposal protocols are crucial.

  • Environmental Impact : Assess its impact on the environment.


Future Directions

Research avenues for N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide include:



  • Biological Activity : Explore its potential as a drug candidate or as a chemical probe.

  • Synthetic Modifications : Derivatization to enhance solubility, stability, or activity.

  • Structural Studies : Crystallography or computational modeling to understand its interactions.


Please note that while I’ve synthesized information from available sources, further investigation and experimental studies are necessary for a comprehensive understanding of this compound. 🧪🔬


properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYHFSBVBDFTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186276
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

CAS RN

32580-26-0
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32580-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032580260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Bergagnini, K Fukushi, J Han, N Shibata… - Organic & …, 2014 - pubs.rsc.org
The work being reported here deals with the design of a new type of “N–H” Ni(II) complexes of glycine Schiff bases and study general aspects of their reactivity. It was confirmed that the …
Number of citations: 36 pubs.rsc.org
AI Zotti, E Di Gennaro, A Corvino… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
Background: Protease activated receptor-1 (PAR1) is a G-coupled receptor activated by α-thrombin and other proteases. Several reports have demonstrated the PAR1 involvement in …
Number of citations: 3 www.ingentaconnect.com
A Kawashima, S Shu, R Takeda, A Kawamura, T Sato… - Amino Acids, 2016 - Springer
Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is in extremely high demand due to the pharmaceutical importance of this tailor-made, …
Number of citations: 38 link.springer.com
CM Sandra, C Cortes Eduardo, HO Simon… - Anti Cancer Agents in …, 2012 - researchgate.net
A series of 5-aryl-1, 4-benzodiazepines with chloro-or fluoro-substituents in the second ring have been synthesized and their anti-inflammatory, myeloperoxidase and anticancer …
Number of citations: 15 www.researchgate.net
森脇浩樹, モリワキヒロキ - 2019 - kyoto-phu.repo.nii.ac.jp
第一章 序論医薬品や健康食品の分野において, 今後更に増していくと思われる有用化合物の創製の ため, 光学的に純粋な非天然のアミノ酸 (テーラーメイドアミノ酸) を合成する新しい方法の開発には…
Number of citations: 3 kyoto-phu.repo.nii.ac.jp

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